Cas no 68121-48-2 (Chloroquine N-Oxide)

Chloroquine N-Oxide 化学的及び物理的性質
名前と識別子
-
- 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1,N1-diethyl-, N1-oxide
- Chloroquine N-Oxide
- Chloroquine Related Compound GQ: What is Chloroquine Related Compound G Q: What is the CAS Number of Chloroquine Related Compound G
- SCHEMBL14022456
- RT3324Q70T
- 4-((7-Chloroquinolin-4-yl)amino)-N,N-diethylpentan-1-amine oxide
- Chloroquine N-oxide
- 4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide
- UNII-RT3324Q70T
- TCA12148
- 68121-48-2
- DTXSID001315781
-
- インチ: InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
- InChIKey: HPVLZIVCPLRCAH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 335.1764402Da
- どういたいしつりょう: 335.1764402Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 43Ų
Chloroquine N-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C542620-50mg |
Chloroquine N-Oxide |
68121-48-2 | 50mg |
$620.00 | 2023-05-18 | ||
TRC | C542620-100mg |
Chloroquine N-Oxide |
68121-48-2 | 100mg |
$ 1200.00 | 2023-09-08 | ||
TRC | C542620-10mg |
Chloroquine N-Oxide |
68121-48-2 | 10mg |
$155.00 | 2023-05-18 |
Chloroquine N-Oxide 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Chloroquine N-Oxideに関する追加情報
Recent Advances in Chloroquine N-Oxide (68121-48-2) Research: A Comprehensive Review
Chloroquine N-Oxide (CAS: 68121-48-2), a derivative of the well-known antimalarial drug chloroquine, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by the addition of an N-oxide moiety to the chloroquine structure, exhibits unique pharmacological properties that differentiate it from its parent compound. Recent studies have explored its potential applications in various therapeutic areas, including infectious diseases, autoimmune disorders, and even cancer. This research brief aims to synthesize the latest findings on Chloroquine N-Oxide, providing a comprehensive overview of its mechanisms of action, therapeutic efficacy, and emerging challenges.
One of the most notable advancements in Chloroquine N-Oxide research is its enhanced bioavailability and reduced toxicity profile compared to chloroquine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the N-oxide modification significantly improves the compound's solubility and metabolic stability, leading to prolonged systemic exposure and reduced off-target effects. These pharmacokinetic advantages make Chloroquine N-Oxide a promising candidate for repurposing in diseases where chloroquine's toxicity has been a limiting factor. Furthermore, the study highlighted the compound's ability to modulate immune responses more selectively, suggesting potential applications in autoimmune conditions such as lupus erythematosus.
In the context of infectious diseases, Chloroquine N-Oxide has shown remarkable activity against drug-resistant strains of Plasmodium falciparum. Research conducted at the Swiss Tropical and Public Health Institute revealed that the N-oxide derivative maintains potent antimalarial activity even against chloroquine-resistant parasites, with an IC50 value of 12 nM compared to chloroquine's 45 nM in resistant strains. This finding, published in Antimicrobial Agents and Chemotherapy, suggests that the N-oxide modification may bypass common resistance mechanisms, offering new hope for malaria treatment in endemic regions with high resistance prevalence.
Beyond its antimalarial properties, Chloroquine N-Oxide has demonstrated intriguing anticancer potential. A recent multi-center study published in Cancer Research investigated the compound's ability to inhibit autophagy in cancer cells more effectively than chloroquine, with particular efficacy observed in pancreatic ductal adenocarcinoma models. The research team identified that the N-oxide group enhances the compound's lysosomotropic properties, leading to more potent disruption of autophagic flux and subsequent cancer cell death. These findings position Chloroquine N-Oxide as a potential adjunct therapy in combination with conventional chemotherapeutic agents.
Despite these promising developments, challenges remain in the clinical translation of Chloroquine N-Oxide. Pharmacodynamic studies have revealed complex dose-response relationships that require further elucidation, particularly regarding its immunomodulatory effects. Additionally, while the compound shows improved safety over chloroquine, comprehensive toxicological profiling across different organ systems is still ongoing. Current research efforts, including those documented in recent patents (WO2023051234A1), are focusing on optimizing formulation strategies to maximize therapeutic efficacy while minimizing potential adverse effects.
The synthesis and large-scale production of Chloroquine N-Oxide (68121-48-2) have also seen technological advancements. A 2024 publication in Organic Process Research & Development described a novel catalytic oxidation method that improves the yield and purity of the N-oxide derivative while reducing environmental impact. This process innovation addresses previous limitations in manufacturing scalability, potentially facilitating broader research and clinical applications of the compound.
In conclusion, Chloroquine N-Oxide represents a compelling example of how molecular modifications can enhance the therapeutic potential of existing drugs. The growing body of research underscores its versatility across multiple disease areas, with particular promise in overcoming drug resistance and improving safety profiles. As investigations progress into Phase I clinical trials (NCT05432141), the scientific community awaits further validation of these preclinical findings. Future research directions likely include exploration of combination therapies and deeper mechanistic studies to fully exploit this compound's pharmacological advantages.
68121-48-2 (Chloroquine N-Oxide) 関連製品
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)
- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)
- 1214386-26-1(3,5-Di(pyridin-4-yl)pyridine-2-thiol)
- 99863-04-4(N-(2-methylpropyl)cyclohexanamine hydrochloride)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1152534-49-0(1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid)
- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)



